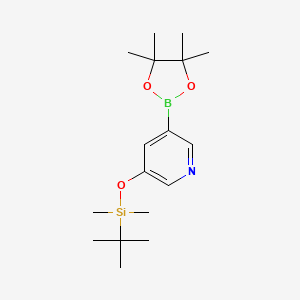![molecular formula C16H16N6OS B2536968 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-27-0](/img/structure/B2536968.png)
2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound known for its unique structural and functional properties. The compound belongs to the broader class of triazole derivatives, which are notable for their significant roles in medicinal chemistry and industrial applications. The presence of various functional groups in its structure, such as the triazole ring, pyridine moiety, and sulfanyl acetohydrazide segment, makes it a versatile candidate for multiple chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves several key steps:
Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving appropriate precursors like hydrazine and an acylating agent.
Incorporation of the Pyridine Ring: : The pyridine ring is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Group: : The sulfanyl group is added through a thiol-ene reaction, often under mild conditions to preserve the integrity of the triazole ring.
Final Hydrazide Formation: : The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact and production costs. Techniques such as continuous flow chemistry, catalytic processes, and green chemistry principles are often employed to achieve these goals.
化学反应分析
Types of Reactions
2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, which may exhibit different biological activities.
Reduction: : Reduction reactions can yield hydrazine derivatives with altered chemical properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: : Various reagents, depending on the desired substitution, including halides, acids, and bases.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, substituted triazole derivatives, and various hydrazine compounds
科学研究应用
2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has diverse applications in scientific research:
Chemistry
Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical transformations.
Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: : Exhibits potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Medicine
Anticancer Research: : Investigated for its potential anticancer properties, targeting specific molecular pathways involved in cell proliferation.
Drug Development: : A candidate for the development of new pharmaceuticals due to its unique structural features.
Industry
Materials Science: : Used in the development of advanced materials with specific properties, such as conductivity and corrosion resistance.
Agrochemicals: : Employed in the synthesis of agrochemicals with enhanced efficacy and environmental compatibility.
作用机制
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting catalytic activity.
Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.
DNA Interaction: : Binds to DNA, interfering with replication and transcription processes.
相似化合物的比较
2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared to other triazole derivatives, highlighting its uniqueness in terms of structure and function. Similar compounds include:
Fluconazole: : A triazole antifungal with different substitution patterns.
Voriconazole: : Another antifungal agent with distinct structural features.
1,2,4-Triazole-3-thione Derivatives: : Known for their antimicrobial and anticancer activities.
Each of these compounds shares the triazole core but differs in the attached functional groups and resulting properties
属性
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFYZDTMJIPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)
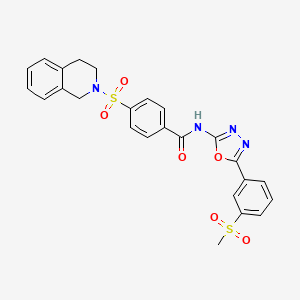
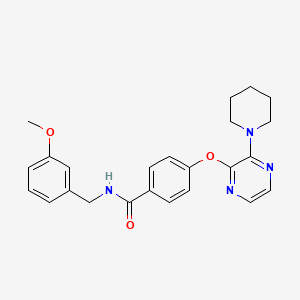
![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2536894.png)
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)
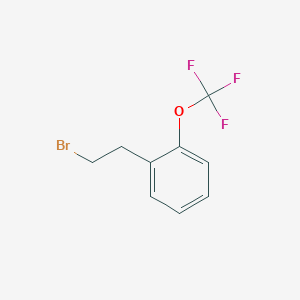
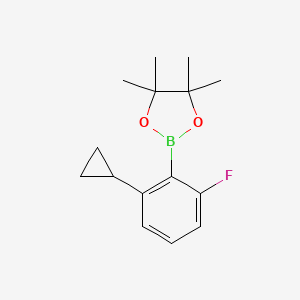
![N'-(3-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2536899.png)
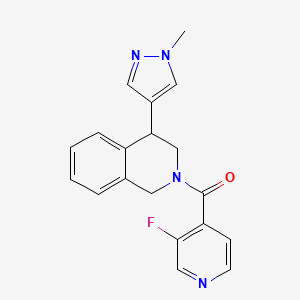
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)
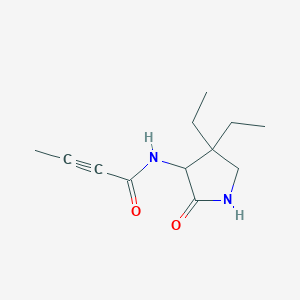
![[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile](/img/structure/B2536906.png)
